(S)-5-METHYLHYDANTOIN

Description

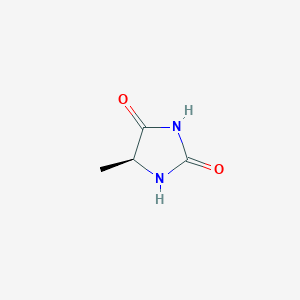

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423560 | |

| Record name | Methylhydantoin-5-(L) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-73-3 | |

| Record name | Methylhydantoin-5-(L) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-5-Methylhydantoin: Core Properties and Applications

Introduction

(S)-5-Methylhydantoin, a chiral derivative of imidazolidine-2,4-dione, serves as a pivotal building block in modern organic and medicinal chemistry.[1][2][3] Its structurally defined five-membered heterocyclic core, featuring a stereocenter at the C5 position, makes it an invaluable precursor for the stereoselective synthesis of complex bioactive molecules and pharmaceuticals.[4] The hydantoin scaffold itself is a privileged structure in drug discovery, present in numerous clinically approved drugs for treating a range of conditions from epilepsy to cancer.[2][5][6] This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and key applications of this compound for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid with good stability and solubility in water and polar organic solvents.[1] Its core physical and chemical characteristics are essential for its handling, reaction setup, and analytical identification.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | (5S)-5-methylimidazolidine-2,4-dione | PubChem[7] |

| Molecular Formula | C₄H₆N₂O₂ | PubChem[7] |

| Molecular Weight | 114.10 g/mol | PubChem[7] |

| Melting Point | 148-152 °C | ChemicalBook, Sigma-Aldrich[8] |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Solubility | Soluble in water | Chem-Impex[1] |

| InChI Key | VMAQYKGITHDWKL-QFIPXVFZSA-N | PubChem |

Spectroscopic Profile

Spectroscopic data provides the definitive structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear signals corresponding to the methyl group (CH₃), the methine proton at the chiral center (C5-H), and the two amide protons (N-H). The distinct chemical shifts and coupling patterns are used to confirm the molecular structure.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum shows characteristic peaks for the two carbonyl carbons (C2 and C4), the chiral C5 carbon, and the methyl carbon, confirming the carbon framework of the molecule.[4][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the hydantoin ring. Key stretches include N-H vibrations (typically around 3200-3400 cm⁻¹) and sharp, strong C=O stretches from the two carbonyl groups (around 1700-1780 cm⁻¹).[7][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 114, corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for identification.[7]

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound is critical for its application as a chiral building block. The most common and stereospecific route begins with the naturally occurring amino acid L-alanine, which possesses the desired (S)-stereochemistry.

Stereoselective Synthesis from L-Alanine

A prevalent method involves the reaction of L-alanine with potassium cyanate (KOCN) to form the corresponding N-carbamoyl amino acid, which is subsequently cyclized under acidic conditions. This pathway preserves the stereochemistry of the starting material.

Workflow: Stereoselective Synthesis of this compound

Caption: Stereoselective synthesis workflow from L-alanine.

Protocol: Synthesis from L-Alanine

This protocol is a self-validating system, where the final characterization confirms the success of the synthesis and purification steps.

-

Carbamoylation:

-

Dissolve L-alanine (1.0 eq) in water.

-

Add potassium cyanate (1.1 eq) to the solution.

-

Heat the mixture gently (e.g., 50-60°C) for 1-2 hours, monitoring the reaction by TLC until the L-alanine is consumed.

-

-

Cyclization:

-

Cool the reaction mixture and acidify to approximately pH 1-2 with concentrated hydrochloric acid.

-

Heat the acidified mixture under reflux for 1 hour to induce cyclization.

-

-

Isolation and Purification:

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Self-Validation Step: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) until a constant melting point is achieved.

-

-

Final Characterization:

-

Dry the purified crystals under vacuum.

-

Confirm the identity and purity of the product using NMR, IR, and melting point analysis.

-

Stereochemical Validation: Determine the optical rotation using a polarimeter and compare it to the literature value to confirm the enantiomeric integrity. Further confirmation can be achieved via chiral HPLC.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Workflow: Analytical Characterization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. openmedscience.com [openmedscience.com]

- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 6. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 616-03-5 CAS MSDS (5-Methylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (S)-5-Methylhydantoin: Chemical Structure, Stereochemistry, Synthesis, and Applications

Introduction

The hydantoin scaffold, a five-membered heterocyclic ring system (imidazolidine-2,4-dione), is a privileged structure in medicinal chemistry and drug development.[][2] Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, antitumor, and antiandrogenic properties.[3][4] The stereochemistry at the C5 position of the hydantoin ring is often crucial for biological activity, making the synthesis and characterization of enantiomerically pure hydantoins a significant area of research for drug development professionals.[]

This technical guide provides a comprehensive overview of (S)-5-Methylhydantoin, a chiral hydantoin derivative. We will delve into its chemical structure and stereochemistry, provide detailed protocols for its synthesis and characterization, and discuss its potential applications in drug discovery and asymmetric synthesis.

Chemical Structure and Physicochemical Properties

This compound, systematically named (5S)-5-methylimidazolidine-2,4-dione, is a white solid with the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol .[2][5]

| Property | Value | Source |

| IUPAC Name | (5S)-5-methylimidazolidine-2,4-dione | [2] |

| Molecular Formula | C₄H₆N₂O₂ | [5] |

| Molecular Weight | 114.10 g/mol | [5] |

| CAS Number | 40856-73-3 | - |

| Melting Point | 148-152 °C | [6] |

| Appearance | White solid | [6] |

Stereochemistry and Absolute Configuration

The stereochemistry of 5-substituted hydantoins is of paramount importance as it dictates their interaction with chiral biological targets such as enzymes and receptors. The C5 carbon of 5-methylhydantoin is a stereocenter, giving rise to two enantiomers: this compound and (R)-5-Methylhydantoin.

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C5 stereocenter are prioritized as follows:

-

-NH- (part of the hydantoin ring) : Highest priority due to the higher atomic number of nitrogen compared to carbon.

-

-C=O (part of the hydantoin ring) : The carbonyl carbon is considered to be bonded to two oxygen atoms, giving it a higher priority than the methyl group.

-

-CH₃ (methyl group) : The methyl group has a lower priority than the ring carbons attached to heteroatoms.

-

-H (hydrogen) : Lowest priority.

With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority substituents (-NH- → -C=O → -CH₃) traces a counter-clockwise direction, thus assigning the (S) configuration.

Caption: 3D structure of this compound.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Protocol 1: Enantioselective Synthesis from L-Alanine

This protocol is adapted from a similar synthesis of (S)-5-benzylimidazolidine-2,4-dione from L-phenylalanine and involves a two-step, one-pot procedure under microwave irradiation.[8]

Workflow:

Caption: Enantioselective synthesis of this compound.

Step-by-Step Methodology:

-

N-Carbamylation:

-

In a 30 mL microwave reactor vial, combine L-alanine (5 mmol, 1.0 eq.), potassium cyanate (25 mmol, 5.0 eq.), and distilled water (7 mL).

-

Seal the vial and irradiate in a microwave reactor at 80°C for 1 hour.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the reaction mixture from the previous step, add concentrated hydrochloric acid (7 mL).

-

Reseal the vial and irradiate in the microwave reactor at 80°C for 15 minutes.

-

After cooling, the product will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Causality of Experimental Choices:

-

Microwave Irradiation: Significantly accelerates the reaction rates for both the N-carbamylation and the acid-catalyzed cyclization, reducing the overall synthesis time from hours or days to just over an hour.[8]

-

Excess Potassium Cyanate: Ensures the complete conversion of the starting amino acid to the N-carbamoyl intermediate.

-

Concentrated HCl: Catalyzes the intramolecular cyclization of the N-carbamoyl intermediate to form the hydantoin ring.

Protocol 2: Racemic Synthesis via Bucherer-Bergs Reaction and Chiral Resolution

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[9] In the case of 5-methylhydantoin, acetaldehyde is used as the starting material, which produces a racemic mixture of (R)- and this compound.

Workflow:

Caption: Racemic synthesis via Bucherer-Bergs reaction.

Step-by-Step Methodology (Synthesis):

-

Reaction Setup:

-

In a pressure-resistant vessel, combine acetaldehyde (0.1 mol, 1.0 eq.), potassium cyanide (0.15 mol, 1.5 eq.), and ammonium carbonate (0.15 mol, 1.5 eq.) in a mixture of ethanol and water (1:1 v/v).

-

-

Reaction:

-

Seal the vessel and heat at 60-70°C with stirring for several hours to 24 hours.[9]

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After cooling, carefully acidify the reaction mixture with concentrated HCl to pH 6-6.5 in a well-ventilated fume hood.

-

Cool the mixture to room temperature to induce crystallization.

-

Collect the racemic 5-methylhydantoin by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from ethanol/water for further purification.

-

Chiral Resolution:

The resulting racemic mixture can be resolved into its constituent enantiomers using several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most effective.[3][10]

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | A doublet for the C5-methyl protons (due to coupling with the C5-H), a quartet for the C5-proton (due to coupling with the methyl protons), and broad singlets for the N1-H and N3-H protons. |

| ¹³C NMR | A signal for the C5-methyl carbon, a signal for the C5 carbon, and two signals for the C2 and C4 carbonyl carbons. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (around 3200 cm⁻¹), C=O stretching (two bands in the region of 1700-1780 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 114, along with characteristic fragmentation patterns. |

Chiral Analysis

Confirming the enantiomeric purity of this compound is critical. Chiral HPLC is the most common and reliable method for this analysis.[3]

Protocol 3: Chiral HPLC Analysis

This protocol is a starting point for method development, adapted from a method for the separation of 5-methyl-5-phenylhydantoin enantiomers.[13] Optimization of the mobile phase composition and flow rate may be necessary for baseline separation of 5-methylhydantoin enantiomers.

Workflow:

Caption: Chiral HPLC analysis workflow.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of the 5-methylhydantoin sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on silica gel. An Astec® CHIROBIOTIC® V column has been shown to be effective for a similar compound.[13]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for optimal separation. A starting point could be 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength where the hydantoin ring absorbs (e.g., 210-230 nm).

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

-

Applications in Drug Development and Asymmetric Synthesis

This compound and other chiral hydantoins are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[12]

-

Precursors to Chiral Amino Acids: Hydantoinases are enzymes that can stereoselectively hydrolyze one enantiomer of a hydantoin to the corresponding N-carbamoyl-amino acid, which can then be converted to the enantiomerically pure amino acid. This enzymatic kinetic resolution is a powerful tool for the production of non-natural chiral amino acids.

-

Chiral Scaffolds: The enantiomerically pure hydantoin ring can serve as a rigid scaffold onto which other functional groups are added to create novel drug candidates. The defined stereochemistry at C5 can orient these appended groups in a specific three-dimensional arrangement for optimal binding to a biological target.

-

Chiral Auxiliaries: While less common, the hydantoin moiety could potentially be used as a chiral auxiliary to control the stereochemical outcome of reactions at other parts of a molecule.

Conclusion

This compound is a valuable chiral molecule with significant potential in drug discovery and asymmetric synthesis. Understanding its stereochemistry and having access to reliable methods for its enantioselective synthesis and analysis are crucial for its effective utilization. This technical guide has provided a detailed overview of these aspects, offering both theoretical background and practical, field-proven protocols to aid researchers and scientists in their work with this important compound. The continued exploration of the chemistry and biological activity of this compound and its derivatives is likely to lead to the discovery of new therapeutic agents and synthetic methodologies.

References

-

Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. National Institutes of Health. [Link]

-

Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. [Link]

-

A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

5-methylhydantoin (C4H6N2O2). PubChemLite. [Link]

-

Enzymatic synthesis of enantiomerically enriched D- and L-3-silylated alanines by deracemization of DL-5-silylmethylated hydanto. ElectronicsAndBooks. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. [Link]

-

Crystal Structure of 1-Methyl-5-phenylhydantoin. ResearchGate. [Link]

-

Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 5. ResearchGate. [Link]

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions (RSC Publishing). [Link]

-

Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain. Green Chemistry (RSC Publishing). [Link]

-

BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]

- Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic

Sources

- 2. Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]

- 8. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-5-METHYLHYDANTOIN CAS number and physical data

Executive Summary

(S)-5-Methylhydantoin is a chiral heterocyclic compound of significant interest in the fields of synthetic chemistry and pharmacology. As a derivative of hydantoin, it belongs to a class of molecules recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The stereochemistry at the C-5 position imparts specific properties crucial for its application as a chiral building block, particularly in the synthesis of enantiomerically pure α-amino acids and complex drug molecules. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, tailored for researchers and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named (5S)-5-methylimidazolidine-2,4-dione, is the (S)-enantiomer of 5-methylhydantoin.[3] Its structural and physical data are fundamental for its application in controlled chemical synthesis and formulation.

Table 1: Core Identification Data for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 40856-73-3 | [3] |

| IUPAC Name | (5S)-5-methylimidazolidine-2,4-dione | [3] |

| Molecular Formula | C₄H₆N₂O₂ | [3][4][5][6] |

| Molecular Weight | 114.10 g/mol | [3][5][6] |

| Canonical SMILES | C[C@H]1C(=O)NC(=O)N1 |

| InChIKey | VMAQYKGITHDWKL-QFIPXVFZSA-N | |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 148-152 °C (literature value for racemic mixture) | [7][8] |

| Boiling Point | 213.6 °C (estimated) | [7] |

| Solubility | Soluble in water | [4] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at room temperature in a dry, sealed container |[4][7] |

Spectroscopic Characterization

A robust spectroscopic profile is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Key signals would include a doublet for the methyl protons (-CH₃) coupled to the adjacent methine proton, a quartet for the methine proton (-CH) at the C-5 chiral center, and two distinct broad singlets for the two N-H protons of the hydantoin ring. The precise chemical shifts would be dependent on the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear markers for the hydantoin core. Two distinct signals are expected in the carbonyl region (δ ≈ 155-175 ppm) corresponding to C-2 and C-4. Additional signals would appear for the chiral C-5 carbon and the C-5 methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the hydantoin ring. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups are typically observed around 1700-1780 cm⁻¹. Broad bands in the region of 3200-3400 cm⁻¹ are indicative of N-H stretching vibrations. C-H stretching and bending vibrations for the methyl group will also be present.

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ for this compound would be observed at an m/z of 114, corresponding to its molecular weight.[5][6] Fragmentation analysis can reveal characteristic losses, such as the loss of HNCO (isocyanic acid), which is a common fragmentation pathway for hydantoin structures.

Synthesis and Stereochemical Considerations

The synthesis of 5-substituted hydantoins is well-established, with the Bucherer-Bergs reaction being a cornerstone methodology. However, achieving enantiopure this compound requires specific strategies, as this reaction typically produces a racemic mixture.

The Bucherer-Bergs Reaction: A Foundational Method

The Bucherer-Bergs reaction is a one-pot synthesis that combines an aldehyde (in this case, acetaldehyde), an alkali cyanide (like KCN or NaCN), and ammonium carbonate to form the hydantoin ring system.[9][10][11] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with carbonate.

Caption: General workflow for the Bucherer-Bergs synthesis of 5-Methylhydantoin.

Protocol 1: Synthesis of Racemic 5-Methylhydantoin

This protocol is a representative example based on the principles of the Bucherer-Bergs reaction.[9][10]

-

Reaction Setup: In a well-ventilated fume hood, dissolve acetaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonium carbonate (1.5 eq) in a 1:1 mixture of ethanol and water.

-

Causality: The aqueous ethanol solvent system is chosen to ensure the solubility of both the organic aldehyde and the inorganic salts. Ammonium carbonate serves as the source of both ammonia and carbon dioxide for the cyclization.

-

-

Heating and Reaction: Gently heat the mixture to 60-80°C with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for several hours until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the formation of the aminonitrile intermediate and the subsequent ring-closing reaction to form the hydantoin.

-

-

Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated HCl to a pH of approximately 6. This step should be performed with caution due to the potential release of HCN gas.

-

Causality: Acidification protonates the hydantoin and neutralizes excess ammonium carbonate, promoting the precipitation of the product, which is less soluble in the acidic aqueous medium.

-

-

Purification: The resulting crystalline precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain a product of higher purity.

Achieving Enantiopurity: From Racemate to (S)-Enantiomer

Since the standard Bucherer-Bergs synthesis yields a racemic product, obtaining the pure (S)-enantiomer requires a subsequent resolution step. Industrial and laboratory methods often rely on enzymatic processes, which offer high stereoselectivity.

-

Enzymatic Hydrolysis: This is a highly effective method for chiral resolution. A specific enzyme, known as a hydantoinase, can selectively hydrolyze one enantiomer of the hydantoin to the corresponding N-carbamoyl-α-amino acid, leaving the desired enantiomer untouched.[11] For example, a D-specific hydantoinase would hydrolyze the (R)-5-methylhydantoin, allowing for the separation and recovery of the unreacted this compound. The addition of a hydantoin racemase can further improve yield by converting the unwanted (R)-enantiomer back into the racemic mixture in situ, enabling a dynamic kinetic resolution process.

Key Applications in Drug Discovery and Development

The utility of this compound is primarily derived from its identity as a chiral building block and its membership in the pharmacologically significant hydantoin family.

Precursor for Enantiopure α-Amino Acids

The most prominent industrial application of chiral 5-substituted hydantoins is in the production of non-proteinogenic α-amino acids.[11] The enzymatic pathway provides a cost-effective and highly stereoselective route to these valuable compounds, which are themselves critical starting materials for many pharmaceuticals.

Caption: Biocatalytic pathway from racemic hydantoin to an enantiopure amino acid.

A Privileged Scaffold in Medicinal Chemistry

The hydantoin core is present in a wide array of approved drugs, demonstrating its versatility and favorable drug-like properties.[1][2] Its structure contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), allowing for diverse interactions with biological targets. Derivatives of hydantoin have shown a broad spectrum of pharmacological activities, including:

-

Anticonvulsant Activity: As exemplified by Phenytoin.

-

Anticancer Activity: Found in modern anti-androgens like Enzalutamide.[12]

-

Antimicrobial Activity: Seen in drugs such as Nitrofurantoin.[2]

This compound serves as a valuable starting point for the synthesis of novel, chiral hydantoin derivatives, where the stereochemistry at C-5 can be critical for achieving desired potency and selectivity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-methylhydantoin is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[5]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic chiral intermediate for the synthesis of high-value molecules. Its well-defined physical and spectroscopic properties, coupled with established synthetic and resolution methodologies, make it an indispensable tool for researchers. Its primary applications in the stereoselective synthesis of α-amino acids and as a scaffold for novel therapeutics underscore its continuing importance in the pharmaceutical and chemical industries.

References

-

5,5-Dimethylhydantoin. Organic Syntheses Procedure. [Link]

-

5-Methylhydantoin | C4H6N2O2 | CID 69216. PubChem. [Link]

-

5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162. PubChem. [Link]

-

Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo. [Link]

-

A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

-

5-Hydroxy-5-methylhydantoin | C4H6N2O3 | CID 3014609. PubChem. [Link]

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry. ResearchGate. [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]

-

Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. [Link]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]

-

Chemical synthesis of C-5-monosubstituted hydantoins. ResearchGate. [Link]

-

SPECTRA PROBLEM #7 SOLUTION. University of Calgary. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methylhydantoin 97 616-03-5 [sigmaaldrich.com]

- 7. 616-03-5 CAS MSDS (5-Methylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 5-Methylhydantoin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhydantoin, a chiral heterocyclic compound, and its derivatives represent a significant scaffold in medicinal chemistry and pharmacology. The stereochemistry at the C5 position is a critical determinant of biological activity, making the study of its individual enantiomers a subject of intense research. This technical guide provides a comprehensive overview of the discovery, synthesis, chiral resolution, and stereospecific biological activities of 5-methylhydantoin enantiomers. It aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by detailing the historical context, key synthetic methodologies, and the evolution of analytical techniques for enantiomeric separation and characterization.

Introduction to Hydantoins and the Significance of Chirality

Hydantoins, or imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have found applications as anticonvulsants, antiarrhythmics, antivirals, and antitumor agents.[1][2] The biological activity of these compounds is often intrinsically linked to the three-dimensional arrangement of substituents on the hydantoin ring, particularly at the C5 position, which can be a stereocenter.

The differential pharmacological effects of enantiomers are a cornerstone of modern drug development. For chiral drugs, one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[3] This underscores the critical importance of developing stereoselective synthetic routes and robust analytical methods to isolate and characterize individual enantiomers. This guide focuses specifically on 5-methylhydantoin, a fundamental chiral hydantoin, to explore the historical and technical journey of understanding its stereoisomers.

The Genesis of 5-Methylhydantoin: Early Synthetic Approaches

The synthesis of hydantoins has a rich history dating back to the 19th century. One of the most notable and enduring methods is the Bucherer-Bergs reaction , first reported in the early 20th century. This multicomponent reaction provides a straightforward route to 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones, potassium cyanide, and ammonium carbonate.[4]

While the first synthesis of the parent 5-methylhydantoin is not definitively documented in readily available literature, the synthesis of its close analog, 5-methyl-5-benzylhydantoin, was reported by Herbst in 1932.[4] This synthesis involved the reaction of phenylacetone with ammonium cyanide, followed by treatment with potassium cyanate.[4] A more contemporary and efficient synthesis of 5-methyl-5-benzylhydantoin utilizes a modification of the Bucherer-Bergs reaction, highlighting the enduring utility of this classic method.[4]

The Bucherer-Bergs Reaction: A Cornerstone of Hydantoin Synthesis

The Bucherer-Bergs reaction is a powerful tool for the synthesis of a wide array of hydantoins. The reaction proceeds through the formation of an aminonitrile intermediate from the starting carbonyl compound, which then cyclizes in the presence of carbonate to form the hydantoin ring.

Experimental Protocol: Synthesis of a 5-Substituted Hydantoin via the Bucherer-Bergs Reaction

-

Reaction Setup: Dissolve the starting ketone (e.g., phenylacetone for 5-methyl-5-benzylhydantoin) in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: Add sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃) to the solution.

-

Reaction Conditions: Heat the mixture to 60°C and stir for 24 hours.

-

Workup: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of 6-6.5 in a well-ventilated fume hood.

-

Isolation: Cool the acidified mixture to room temperature to precipitate the hydantoin product. The crude product can then be collected by filtration and purified by recrystallization.[4]

The Quest for Enantiomeric Purity: Chiral Resolution of 5-Methylhydantoin and its Analogs

The synthesis of 5-methylhydantoin via classical methods like the Bucherer-Bergs reaction typically yields a racemic mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, has been a significant area of research.

Early Methods: Preferential Crystallization

One of the earliest and most direct methods for resolving racemates is preferential crystallization . This technique relies on the ability of a racemic mixture to crystallize as a conglomerate, which is a mechanical mixture of enantiopure crystals. By seeding a supersaturated solution of the racemate with a crystal of one enantiomer, that enantiomer can be selectively crystallized. This method has been successfully applied to the resolution of 5-ethyl-5-methylhydantoin, a close analog of 5-methylhydantoin.[1]

Conceptual Workflow for Preferential Crystallization

-

Supersaturation: Prepare a supersaturated solution of the racemic hydantoin derivative.

-

Seeding: Introduce a small amount of pure seed crystals of the desired enantiomer (e.g., the (R)-enantiomer).

-

Crystallization: Maintain the solution under controlled conditions of temperature and agitation to promote the growth of crystals of the seeded enantiomer.

-

Isolation: Separate the crystallized enantiomer by filtration.

-

Resolution of the Second Enantiomer: The mother liquor, now enriched in the other enantiomer, can be used to crystallize that enantiomer by seeding with its corresponding pure crystal.

Modern Techniques: Chiral High-Performance Liquid Chromatography (HPLC)

With advancements in analytical chemistry, chiral High-Performance Liquid Chromatography (HPLC) has become the method of choice for both the analytical and preparative separation of hydantoin enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective for the resolution of a wide range of chiral hydantoin derivatives.

Key Parameters in Chiral HPLC Method Development:

| Parameter | Description | Typical Conditions for Hydantoin Separation |

| Chiral Stationary Phase | The heart of the separation, providing the chiral recognition environment. | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., hexane/isopropanol) or reversed-phase |

| Flow Rate | Affects the efficiency and speed of the separation. | 0.5 - 1.5 mL/min |

| Temperature | Can influence the thermodynamics of the chiral recognition process. | Ambient or controlled (e.g., 25°C) |

| Detection | Method for observing the separated enantiomers as they elute. | UV-Vis spectroscopy (typically at 210-254 nm) |

Asymmetric Synthesis: The Path to Enantiopure 5-Methylhydantoin

While chiral resolution is effective, it is inherently limited by a maximum yield of 50% for the desired enantiomer from a racemic mixture. To overcome this, asymmetric synthesis , which aims to directly produce a single enantiomer, has become a major focus of modern organic chemistry.

Recent advances have led to the development of enantioselective methods for the synthesis of hydantoins. For example, a palladium-catalyzed aza-Heck cyclization has been reported for the asymmetric synthesis of 5,5-disubstituted hydantoins, demonstrating the potential for direct access to enantioenriched hydantoin derivatives.[5] While a specific asymmetric synthesis for 5-methylhydantoin is not prominently featured in the reviewed literature, the principles of these advanced methods could likely be adapted for its stereoselective preparation.

The Biological Significance of 5-Methylhydantoin Enantiomers: A Stereochemical Imperative

The stereochemistry of hydantoin derivatives is paramount to their pharmacological activity. Studies on various 5-substituted hydantoins have consistently demonstrated that enantiomers can exhibit significantly different, and sometimes opposing, biological effects.

For instance, in the context of 5-HT₇ receptor antagonists, the affinity and activity of hydantoin-based ligands are highly dependent on the absolute configuration at the C5 stereocenter.[6][7] One enantiomer may be a potent antagonist, while the other is significantly less active.[6] Similarly, the antiviral activity of certain hydantoin derivatives has been shown to be stereospecific. The compound 5-(3,4-dichlorophenyl) methylhydantoin has been identified as an inhibitor of poliovirus replication, and it is highly probable that its enantiomers would exhibit differential activity.[8]

While specific studies detailing the distinct biological activities of the (R)- and (S)-enantiomers of the parent 5-methylhydantoin are not abundant in the current literature, the extensive research on its derivatives strongly suggests that each enantiomer of 5-methylhydantoin would likely have a unique pharmacological profile. Further investigation into the specific biological targets and activities of each 5-methylhydantoin enantiomer is a promising area for future research.

Conclusion

The journey of understanding the enantiomers of 5-methylhydantoin mirrors the broader evolution of stereochemistry in drug discovery. From the early days of classical synthesis and resolution techniques to the modern era of asymmetric synthesis and sophisticated chiral analysis, the pursuit of enantiomerically pure compounds has been driven by the recognition that stereochemistry is a critical determinant of biological function. This guide has provided a technical overview of the key milestones in the synthesis, separation, and biological evaluation of 5-methylhydantoin and its analogs. For researchers and professionals in the pharmaceutical sciences, a deep understanding of this history and the associated methodologies is essential for the rational design and development of new, safer, and more effective chiral drugs.

References

-

The importance of stereochemistry in 5-HT7R modulation a case study of hydantoin derivatives. (2024-10-21). ACS Chemical Neuroscience. [Link]

-

A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2020). Molecules. [Link]

-

The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. (2024). ACS Chemical Neuroscience. [Link]

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2022). Molecules. [Link]

-

Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. (2021). Journal of the American Chemical Society. [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Heterocyclic Chemistry. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2022). Journal of Drug Delivery and Therapeutics. [Link]

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system. (2000). Antiviral Research. [Link]

-

5-Phosphonohydantoins: synthesis and investigation of their biological activities. (2025). Monatshefte für Chemie - Chemical Monthly. [Link]

-

Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

-

Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

-

The Chemistry of the Hydantoins. (1950). Chemical Reviews. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. [Link]

-

5-Methylhydantoin. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2021). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A comparison of the S(+) and R(-) enantiomers of 5-ethyl-5-phenylhydantoin as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Chiral Hydantoin Derivatives: A Technical Guide for Drug Discovery

Abstract The hydantoin ring, an imidazolidine-2,4-dione, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2] Its synthetic tractability and capacity for substitution at multiple positions have made it a focal point for drug development for over a century.[1][3] A critical, yet often complex, aspect of hydantoin chemistry is the stereochemistry at the C-5 position. The introduction of a chiral center at this position profoundly influences the molecule's interaction with biological targets, leading to enantiomers with vastly different pharmacological, metabolic, and toxicological profiles. This guide provides an in-depth analysis of the biological significance of chiral hydantoin derivatives, exploring their stereoselective synthesis, diverse pharmacological applications, and the structure-activity relationships that govern their efficacy. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.

The Hydantoin Scaffold and the Imperative of Chirality

Hydantoin: A Privileged Scaffold

The hydantoin moiety is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups.[2] Its structure is notable for several features that make it an attractive scaffold in drug design:

-

Hydrogen Bonding Capacity: It possesses two hydrogen bond donors (at N-1 and N-3) and two hydrogen bond acceptors (the C-2 and C-4 carbonyl oxygens), enabling strong and specific interactions with biological receptors.[1][2][4]

-

Synthetic Accessibility: The hydantoin ring can be synthesized through well-established and robust cyclization reactions, facilitating the creation of diverse chemical libraries.[1][2]

-

Multiple Substitution Sites: The scaffold allows for the introduction of substituents at the N-1, N-3, and C-5 positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1][4]

These characteristics have led to the development of numerous hydantoin-based drugs with a wide range of applications, including the anticonvulsant Phenytoin, the anti-cancer drug Enzalutamide, and the antimicrobial agent Nitrofurantoin.[1][2]

The Principle of Chirality in Biological Systems

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. Biological systems—from enzymes and receptors to DNA—are inherently chiral. This stereospecificity dictates that the interaction between a chiral drug and its biological target is often highly dependent on the drug's absolute configuration. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic. Therefore, controlling the stereochemistry of a drug candidate is a critical aspect of modern drug development.

The C-5 Stereocenter: The Key to Stereospecific Activity

For most biologically active hydantoin derivatives, the crucial stereocenter is located at the C-5 position of the ring. The spatial arrangement of the substituents at this carbon determines how the molecule fits into the binding pocket of a target protein. As demonstrated in structure-activity relationship (SAR) studies, the chirality of the C-5 position is often highly conserved for potent biological activity, underscoring the importance of enantiomerically pure compounds in research and clinical use.[5][6]

Enantioselective Synthesis: Crafting the Correct Mirror Image

The synthesis of enantiomerically pure hydantoins is paramount to unlocking their therapeutic potential. The primary challenge is to control the stereochemistry at the C-5 position and prevent racemization during the synthetic process.[7][8]

Key Synthetic Strategies

Several methods have been developed to produce optically pure hydantoins:

-

From Chiral Precursors: The most common approach involves starting with enantiomerically pure α-amino acids or their derivatives (e.g., α-amino amides).[7][8][9] The inherent chirality of the starting material is then transferred to the final hydantoin product.

-

Asymmetric Catalysis: Modern methods employ chiral catalysts to direct the formation of one enantiomer over the other. The enantioselective Urech hydantoin synthesis, for example, uses chiral acids to produce thiohydantoins with high stereoselectivity.[10] Asymmetric hydrogenation of prochiral 5-alkylidenehydantoins using precious metal catalysts (e.g., Iridium or Rhodium) with chiral phosphine ligands is another powerful technique.[11]

A significant breakthrough in preserving stereochemical integrity involves the choice of cyclizing agent. While reagents like 1,1'-carbonyldiimidazole (CDI) can cause complete racemization, the use of triphosgene has been shown to effectively form the hydantoin ring from optically pure α-amino amides without epimerization.[7][8]

Experimental Protocol: Synthesis of Enantiomerically Pure Hydantoins via Triphosgene

This protocol is adapted from the method described by Cuny et al., which avoids the racemization issues associated with other cyclizing agents.[7][8]

Objective: To synthesize an enantiomerically pure hydantoin from an optically pure α-amino amide using triphosgene.

Materials:

-

Enantiomerically pure α-amino amide (1.0 eq)

-

Triphosgene (0.4 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the α-amino amide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

In a separate flask, dissolve triphosgene in anhydrous DCM.

-

Slowly add the triphosgene solution dropwise to the α-amino amide solution at 0 °C over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the enantiomerically pure hydantoin.

-

Verify the enantiomeric excess (ee) using chiral HPLC.

Causality: The use of triphosgene is critical because it avoids the formation of an imidazole carbamate intermediate, which is proposed to be the cause of racemization when using CDI.[7][8] Pyridine acts as a base to neutralize the HCl generated during the reaction.

Visualization: Enantioselective Synthesis Workflow

Caption: Workflow for enantiopure hydantoin synthesis.

The Spectrum of Pharmacological Activity

The true significance of chiral hydantoins lies in their diverse and potent biological activities. The specific orientation of substituents at the C-5 stereocenter is often the determining factor for efficacy.

Anticonvulsant Activity

The most well-known application of hydantoins is in the treatment of epilepsy.[12][13][14]

-

Mechanism of Action: Hydantoin anticonvulsants, like phenytoin, primarily act by modulating voltage-gated sodium channels in neurons.[15][16][17] They bind to the inactivated state of the channel, slowing its rate of recovery and thereby preventing the rapid, repetitive firing of action potentials that underlies seizure activity.[15][18] This action stabilizes the neuronal membrane and limits the spread of seizures in the motor cortex.[17][18]

-

Stereoselectivity: The metabolism of hydantoins can be highly stereoselective. For example, studies on p-hydroxyphenyl-phenylhydantoin (p-HPPH), a metabolite of phenytoin, have shown that its enantiomers stereoselectively inhibit the metabolism of the parent drug, which can have significant clinical implications for drug dosing and toxicity.[19]

Caption: Hydantoin stabilizes the inactive state of Na+ channels.

Anticancer Activity

Chiral hydantoins have emerged as a powerful class of anticancer agents, targeting various signaling pathways critical for tumor growth and survival.[3][4][20]

-

Androgen Receptor Antagonism: Nonsteroidal antiandrogens like Enzalutamide and Apalutamide feature a hydantoin core and are used to treat prostate cancer by blocking the androgen receptor signaling pathway.[4]

-

Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers. Chiral hydantoin derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[5][6][21] SAR studies confirm that the chirality and substitution on the hydantoin core are critical for binding and inhibition.[5][6]

-

Other Mechanisms: Hydantoin derivatives also exhibit antiproliferative activity by inhibiting sirtuins (SIRT1/SIRT2), which are involved in cancer progression, and by targeting other cellular processes.[3][22] Spirohydantoin derivatives, in particular, have shown potent cytotoxic effects against various leukemia and solid tumor cell lines.[23][24]

Table 1: Comparative Anticancer Activity of Chiral Hydantoin Derivatives

| Compound ID | Chiral Center | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5g | (S)-configuration | HeLa (Cervical) | 5.4 | [25][26] |

| 5g | (S)-configuration | MCF-7 (Breast) | 2.0 | [25][26] |

| 5h | (S)-configuration | HeLa (Cervical) | 20-23 | [25][26] |

| 5h | (S)-configuration | SW 620 (Colon) | 20-23 | [25][26] |

| anti-5c | (4S,5R) | MCF-7 (Breast) | 4.5 |[24] |

Diverse Biological Roles

The versatility of the chiral hydantoin scaffold extends to numerous other therapeutic areas:

-

Antiarrhythmic: Certain hydantoins, including phenytoin, can be used to control irregular heart rhythms, acting as Class Ib antiarrhythmic agents.[12][16][17]

-

Antimicrobial & Antiviral: Derivatives have been synthesized that show activity against bacteria, fungi, and viruses, including vaccinia virus and Coxsackie virus.[27][28]

-

Anti-diabetic: An optically pure hydantoin analogue of 4-hydroxyisoleucine was found to stimulate insulin secretion, showing potential for the management of type-2 diabetes.[29]

Structure-Activity Relationship (SAR): Designing for Potency and Selectivity

Understanding the SAR of chiral hydantoins is crucial for designing next-generation therapeutics with improved potency and reduced side effects.

-

C-5 Position: As previously noted, the stereochemistry and the nature of the substituent at the C-5 position are the primary determinants of biological activity. A phenyl group or other aromatic substituent at this position is often essential for anticonvulsant activity.[18] For SMO receptor antagonists, the chirality and size of the C-5 substitution are highly conserved for optimal binding.[5][6]

-

N-1 and N-3 Positions: Substitution at the nitrogen atoms significantly modulates the compound's properties. For instance, N-3 substitution can introduce new interaction points with a target receptor or alter the molecule's lipophilicity and metabolic stability.

-

The Hydantoin Ring: While central to activity, studies have shown that for some targets, particularly sodium channels, the hydantoin ring is more critical for compounds with shorter side chains. For those with long alkyl side chains, the ring is less essential for binding.[30]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]

- 8. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization - American Chemical Society - Figshare [acs.figshare.com]

- 10. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydantoin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.com [encyclopedia.com]

- 15. drugs.com [drugs.com]

- 16. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 17. brainkart.com [brainkart.com]

- 18. pcbiochemres.com [pcbiochemres.com]

- 19. Stereoselective inhibition of diphenylhydantoin metabolism by p-hydroxyphenyl-phenylhydantoin enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jddtonline.info [jddtonline.info]

- 21. Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 23. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-5-Methylhydantoin: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (S)-5-methylhydantoin, a key chiral molecule with applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental insights.

Introduction

This compound is a derivative of hydantoin, a five-membered heterocyclic compound. The stereochemistry at the C5 position is crucial for its biological activity and its utility as a chiral building block. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide explains the key spectral features of this compound, providing the rationale behind the observed data and outlining the experimental methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple, yet informative. The key to its interpretation lies in understanding the chemical environment of each proton. In a typical deuterated solvent like DMSO-d₆, three distinct signals are expected.[1]

-

C5-H Proton: The proton attached to the chiral center (C5) is a methine proton. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Its chemical shift is influenced by the two neighboring carbonyl groups and the nitrogen atoms in the ring.

-

C5-CH₃ Protons: The three protons of the methyl group at the C5 position are chemically equivalent. They are coupled to the C5-H proton, leading to a doublet.

-

N-H Protons: The two N-H protons (at N1 and N3) can exhibit distinct chemical shifts, which are often broad due to quadrupole broadening and chemical exchange. Their positions are also highly dependent on the solvent, concentration, and temperature.

Table 1: Typical ¹H NMR Data for 5-Methylhydantoin

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C5-H | ~4.0-4.2 | Quartet | ~7.0 |

| C5-CH₃ | ~1.3-1.5 | Doublet | ~7.0 |

| N1-H & N3-H | Variable (broad signals) | Singlet (broad) | - |

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the N-H protons, which might otherwise exchange too rapidly in protic solvents like D₂O.[1]

Standard ¹H NMR spectroscopy cannot distinguish between the (S) and (R) enantiomers. To assess enantiomeric purity, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) must be employed.[2][3] These agents form diastereomeric complexes or derivatives that exhibit distinct NMR spectra for each enantiomer, allowing for their quantification.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 5-methylhydantoin provides a clear picture of its carbon skeleton. Four distinct signals are expected.

-

Carbonyl Carbons (C2 & C4): The two carbonyl carbons are in different chemical environments. The C4 carbon is adjacent to the chiral center, while the C2 carbon is situated between the two nitrogen atoms. This results in two separate signals in the downfield region of the spectrum.

-

Chiral Center (C5): The C5 carbon, being attached to a methyl group and two nitrogen atoms, appears at a characteristic chemical shift.

-

Methyl Carbon (C5-CH₃): The methyl carbon gives a signal in the upfield region of the spectrum.

Table 2: Typical ¹³C NMR Data for 5-Methylhydantoin

| Carbon Assignment | Chemical Shift (ppm) |

| C2 (Ureidic Carbonyl) | ~157-159 |

| C4 (Amidic Carbonyl) | ~173-175 |

| C5 (Chiral Center) | ~50-55 |

| C5-CH₃ | ~15-20 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the hydantoin ring.[4][5]

Key Vibrational Modes:

-

N-H Stretching: The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening is a result of hydrogen bonding in the solid state.

-

C=O Stretching: The hydantoin ring contains two carbonyl groups, which give rise to strong absorption bands. The symmetric and asymmetric stretching vibrations of these carbonyls are typically observed in the range of 1700-1800 cm⁻¹. Often, two distinct peaks can be resolved.

-

C-N Stretching: The stretching vibrations of the C-N bonds within the ring are found in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 5-Methylhydantoin

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Strong, Broad |

| C=O Stretch (asymmetric) | ~1770 | Strong |

| C=O Stretch (symmetric) | ~1710 | Strong |

| C-N Stretch | 1200 - 1400 | Medium-Strong |

Experimental Insight: The sample preparation method, such as using a KBr pellet or an ATR accessory, can influence the exact peak positions and shapes due to differences in intermolecular interactions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Electron Ionization (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the hydantoin ring is a key feature in its EI-MS spectrum.

-

Molecular Ion Peak (M⁺): For 5-methylhydantoin (C₄H₆N₂O₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 114.10.

-

Key Fragmentation Pathways: The hydantoin ring can undergo characteristic cleavages. Common fragmentation patterns involve the loss of CO, NHCO, and cleavage of the C5-substituent.[7] The loss of the methyl group would result in a fragment at m/z 99.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a softer ionization technique, often resulting in a more prominent protonated molecule [M+H]⁺ (at m/z 115) or sodiated molecule [M+Na]⁺ (at m/z 137) with less fragmentation compared to EI. This is particularly useful for confirming the molecular weight.[8]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1 mg of this compound with ~100 mg of dry KBr powder.[6]

-

Grinding: Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Pressing: Press the powder into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Structure of this compound with ¹H and ¹³C NMR chemical shift assignments.

Mass Spectrometry Fragmentation Workflow

Caption: Proposed EI-MS fragmentation pathways for 5-methylhydantoin.

References

-

Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. PubMed. Available at: [Link]

-

PubChem. (n.d.). 5-Methylhydantoin. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 5-Cyclopropyl-5-methylhydantoin. NIST Chemistry WebBook. Available at: [Link]

-

Nogueira, B. A., et al. (2021). Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. ResearchGate. Available at: [Link]

-

Silva, L. P., et al. (2019). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). ResearchGate. Available at: [Link]

-

Weymouth-Wilson, A. C. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 22(8), 1296. Available at: [Link]

-

PubChem. (n.d.). 5-Methylhydantoin Spectral Information. National Center for Biotechnology Information. Available at: [Link]

-

Reva, I., & Fausto, R. (2021). Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substituent effects. AIP Publishing. Available at: [Link]

-

CSEARCH. (n.d.). Hydantoines - C13-NMR. Available at: [Link]

-

Li, Y., et al. (2019). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 24(18), 3290. Available at: [Link]

-

Luchian, R., & Vlase, G. (2013). Vibrational Features of Diphenylhydantoin. ResearchGate. Available at: [Link]

-

Reva, I., & Fausto, R. (2021). Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substitu. AIP Publishing. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

ResearchGate. (n.d.). Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). Available at: [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Comparative NMR data of 1-Methylhydantoin. Available at: [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003646). Available at: [Link]

-

ResearchGate. (n.d.). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Available at: [Link]

-

NIST. (n.d.). Mephenytoin. NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. (2014). Spectral data: 1H NMR of 5,5-diphenylhydantoin. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ACS Publications. (n.d.). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]

-

Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240-244. Available at: [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (n.d.). Protonation of 5-Methylhydantoin and Its Thio Derivatives in the Gas Phase: A Theoretical Study. Available at: [Link]

-

Bulgarian Chemical Communications. (n.d.). Spectroscopic study on the solid-state structure of Pt(II) complexes of cycloalkanespiro-5-(2,4-dithiohydantoins). Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Methylhydantoin (HMDB0003646). Available at: [Link]

-

Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

X-ray crystal structure of (S)-5-METHYLHYDANTOIN

An In-Depth Technical Guide to the X-ray Crystal Structure of a Chiral 5-Substituted Hydantoin Derivative

A Case Study on (S)-5-Isopropyl-5-methyl-2-thiohydantoin

Introduction

Hydantoin and its derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms within these molecules, dictated by their solid-state crystal structure, is fundamental to understanding their physicochemical properties, mechanism of action, and potential for intermolecular interactions with biological targets. X-ray crystallography stands as the definitive method for elucidating these atomic-level details.[1][2][3]